molecular formula C18H20N4O2S B10843778 4-(piperazin-1-yl)-3-tosyl-1H-indazole

4-(piperazin-1-yl)-3-tosyl-1H-indazole

Cat. No.: B10843778
M. Wt: 356.4 g/mol
InChI Key: SJAUEJQIVFASOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(piperazin-1-yl)-3-tosyl-1H-indazole is a heterocyclic compound that features both piperazine and indazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperazin-1-yl)-3-tosyl-1H-indazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(piperazin-1-yl)-3-tosyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(piperazin-1-yl)-3-tosyl-1H-indazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(piperazin-1-yl)-3-tosyl-1H-indazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(piperazin-1-yl)-3-tosyl-1H-indazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of piperazine and indazole moieties makes it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-4-piperazin-1-yl-2H-indazole

InChI

InChI=1S/C18H20N4O2S/c1-13-5-7-14(8-6-13)25(23,24)18-17-15(20-21-18)3-2-4-16(17)22-11-9-19-10-12-22/h2-8,19H,9-12H2,1H3,(H,20,21)

InChI Key

SJAUEJQIVFASOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3C(=NN2)C=CC=C3N4CCNCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.